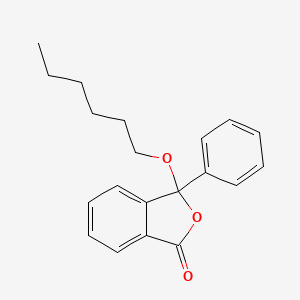

![molecular formula C18H20F2N2O3S B5158441 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5158441.png)

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine” belongs to a class of chemicals known for their potential in various pharmacological and chemical applications due to the presence of piperazine and difluorophenylsulfonyl moieties. These structural components suggest potential activity in neurotransmitter modulation and offer interesting chemical properties for further exploration.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves nucleophilic substitution reactions and coupling methods that introduce sulfonyl and phenyl groups into the piperazine backbone. For instance, compounds with similar structures have been synthesized through reactions involving sulfonyl chlorides and amino-substituted piperazines under controlled conditions to achieve high selectivity and yield (Sánchez-Roselló et al., 2014).

Molecular Structure Analysis

Crystal structure studies and density functional theory (DFT) calculations play a crucial role in understanding the molecular geometry, electronic structure, and intermolecular interactions of such compounds. For example, related piperazine derivatives have been characterized by X-ray crystallography, revealing significant insights into their molecular conformations and the nature of their hydrogen bonding and π-π stacking interactions, which can influence their biological activity and solubility (Xiao et al., 2022).

Mécanisme D'action

Target of Action

The primary target of 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a critical metabolic pathway for cellular energy production.

Mode of Action

It is known to interact with its target, pyruvate kinase pkm . The interaction between the compound and its target may result in changes in the metabolic activity of the cell, potentially influencing energy production.

Biochemical Pathways

The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolysis pathway . This pathway is crucial for the breakdown of glucose and the production of ATP, the cell’s main source of energy. Any changes in this pathway could have significant downstream effects on cellular metabolism.

Result of Action

Given its target, it may influence cellular energy production and metabolism

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O3S/c1-2-25-18-6-4-3-5-17(18)21-9-11-22(12-10-21)26(23,24)14-7-8-15(19)16(20)13-14/h3-8,13H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPWPNOSEXYASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)

![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)

![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)

![2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B5158382.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5158397.png)

![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)

![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)

![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158438.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5158454.png)